6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane

Description

BenchChem offers high-quality 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-1-[2-(trifluoromethyl)phenyl]hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClF3O/c14-9-5-1-2-8-12(18)10-6-3-4-7-11(10)13(15,16)17/h3-4,6-7H,1-2,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWFGYOQVGEHSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642276 | |

| Record name | 6-Chloro-1-[2-(trifluoromethyl)phenyl]hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-66-9 | |

| Record name | 6-Chloro-1-[2-(trifluoromethyl)phenyl]-1-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1-[2-(trifluoromethyl)phenyl]hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane, a halogenated aromatic ketone of interest in synthetic and medicinal chemistry. This document synthesizes available data to offer a detailed profile of the compound, including its structural characteristics, physicochemical parameters, and predicted spectroscopic data. Methodologies for the experimental determination of these properties are discussed, providing a framework for laboratory validation. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules.

Introduction and Chemical Identity

6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane is a complex organic molecule characterized by a trifluoromethyl-substituted phenyl ring attached to a chlorinated hexanone chain. The presence of multiple halogen atoms and a ketone functional group imparts unique electronic and steric properties to the molecule, making it a valuable intermediate in the synthesis of novel chemical entities. Understanding its physical properties is paramount for its effective use in research and development, particularly in areas such as reaction kinetics, formulation science, and analytical method development.

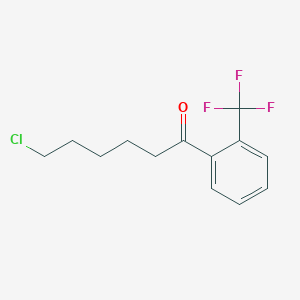

Chemical Structure:

Caption: Chemical structure of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane is presented in the table below. It is important to note that while some data is available from chemical suppliers, other values are predicted based on computational models and data from structurally analogous compounds.

| Property | Value | Source |

| CAS Number | 898783-66-9 | ChemicalBook |

| Molecular Formula | C₁₃H₁₄ClF₃O | ChemicalBook |

| Molecular Weight | 278.7 g/mol | ChemicalBook |

| Boiling Point | 337.6 °C at 760 mmHg | MOLBASE |

| Melting Point | Not available (Predicted to be a viscous oil at room temperature) | N/A |

| Density | Predicted: ~1.2 - 1.3 g/cm³ | N/A |

| Refractive Index | 1.469 | MOLBASE |

| Flash Point | 158 °C | MOLBASE |

| Solubility | Predicted to be soluble in non-polar organic solvents (e.g., hexane, ether, dichloromethane) and sparingly soluble in polar solvents (e.g., water, ethanol). | General principles of organic compound solubility[1][2][3][4] |

Experimental Protocols for Property Determination

The following section outlines the methodologies that would be employed for the experimental determination of the key physical properties of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane.

Determination of Melting Point

Given that the compound is likely a viscous oil at ambient temperature, a standard capillary melting point determination may not be suitable.

Workflow for Viscous Oil Melting Point Determination:

Caption: Workflow for determining the melting point of a viscous oil.

Causality Behind Experimental Choices:

-

Cooling: For non-crystalline oils, inducing a solid or semi-solid state through cooling is essential for observation in a capillary tube.

-

Slow Heating Rate: A slow heating rate (1-2 °C per minute) is crucial for accurate determination, allowing for thermal equilibrium to be reached between the sample and the heating block.[5][6][7]

Determination of Solubility

A systematic approach is required to determine the solubility profile of the compound in a range of solvents with varying polarities.

Experimental Protocol for Solubility Testing:

-

Solvent Selection: A panel of solvents should be chosen, including polar protic (e.g., water, ethanol), polar aprotic (e.g., acetone, DMSO), and non-polar (e.g., hexane, toluene) solvents.

-

Sample Preparation: A known mass of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane is added to a specific volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation and Quantification: The solutions are visually inspected for dissolution. For quantitative analysis, the supernatant is carefully removed, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the hexanoyl chain. The chemical shifts will be influenced by the electron-withdrawing effects of the trifluoromethyl and carbonyl groups, as well as the chlorine atom.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.8 - 7.5 | Multiplet | 4H | Aromatic Protons |

| 3.6 - 3.5 | Triplet | 2H | -CH₂-Cl |

| 3.0 - 2.9 | Triplet | 2H | -CO-CH₂- |

| 1.8 - 1.3 | Multiplet | 6H | -CH₂-CH₂-CH₂- |

¹³C NMR Spectroscopy

The carbon NMR will provide information on the number of unique carbon environments. The carbonyl carbon is expected to have a characteristic downfield shift.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | C=O |

| 135 - 125 | Aromatic Carbons |

| ~124 (quartet) | -CF₃ |

| ~45 | -CH₂-Cl |

| ~38 | -CO-CH₂- |

| 31, 26, 24 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band for the carbonyl group.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 3100 - 3000 | Aromatic C-H stretch |

| 2960 - 2850 | Aliphatic C-H stretch |

| ~1700 | C=O stretch (aromatic ketone)[8][9][10][11] |

| 1300 - 1100 | C-F stretch |

| 800 - 600 | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns.

Predicted Mass Spectrometry Fragmentation:

-

Molecular Ion (M⁺): A peak at m/z 278, with an M+2 isotope peak at m/z 280 due to the presence of chlorine.

-

Major Fragments:

Conclusion

This technical guide provides a detailed overview of the known and predicted physical properties of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane. The presented data and experimental protocols offer a solid foundation for researchers working with this compound. It is recommended that the predicted values be experimentally verified to ensure the accuracy of data used in further research and development activities. The structural features of this molecule suggest its potential as a versatile building block in organic synthesis, and a thorough understanding of its physical properties is the first step towards unlocking its full potential.

References

-

MOLBASE. 6-chloro-1-[2-(trifluoromethyl)phenyl]hexan-1-one. [Link]

-

LibreTexts Chemistry. Solubility of Organic Compounds. [Link]

-

Academia.edu. Solubility test for Organic Compounds. [Link]

-

Pasadena City College. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

University of California, Irvine. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

ASTM International. Determining the Melting Point of Fats and Oils. [Link]

-

University of Technology. experiment (1) determination of melting points. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Semantic Scholar. Indonesian Journal of Multidisciplinary Research. [Link]

-

LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Grand Valley State University. Experiment 1 - Melting Points. [Link]

-

Westlab Canada. Measuring the Melting Point. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

-

LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. chem.ws [chem.ws]

- 3. www1.udel.edu [www1.udel.edu]

- 4. Khan Academy [khanacademy.org]

- 5. img.antpedia.com [img.antpedia.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. westlab.com [westlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane: Synthesis, Properties, and Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated organic compounds serve as pivotal building blocks for novel molecular architectures. Among these, aryl ketones bearing both trifluoromethyl and chloroalkyl functionalities represent a class of highly versatile synthetic intermediates. This guide provides a comprehensive technical overview of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane, a molecule of significant interest for researchers, scientists, and professionals in drug development.

The structure combines a (2-trifluoromethyl)phenyl group with a 6-chloro-1-oxohexane chain. The trifluoromethyl group, a common bioisostere for a methyl or isopropyl group, is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] The terminal chlorohexyl chain provides a reactive handle for a wide array of subsequent chemical modifications, making this compound a valuable precursor for creating diverse chemical libraries. This document will delve into the chemical properties, a robust synthetic protocol based on the Friedel-Crafts acylation, mechanistic insights, and the potential applications of this compound as a strategic intermediate in the synthesis of more complex molecules.[3][4]

Chemical Identity and Physicochemical Properties

6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane is an aromatic ketone. Its structure is characterized by a hexanone chain where one terminal methyl group is replaced by a 2-(trifluoromethyl)phenyl group and the other by a chlorine atom.

| Property | Value | Source |

| IUPAC Name | 6-chloro-1-[2-(trifluoromethyl)phenyl]hexan-1-one | N/A |

| Synonym | 6-chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane | [5] |

| CAS Number | 898783-66-9 | [5] |

| Molecular Formula | C₁₃H₁₄ClF₃O | |

| Molecular Weight | 278.7 g/mol | |

| Appearance | Expected to be a pale yellow oil or low-melting solid | [3] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, diethyl ether, and ethyl acetate | N/A |

Synthesis via Friedel-Crafts Acylation

The most direct and industrially scalable method for synthesizing aryl ketones like 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane is the Friedel-Crafts acylation.[6][7] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride using a strong Lewis acid catalyst.[8][9]

The synthesis of the target molecule is achieved by reacting 2-(trifluoromethyl)benzene with 6-chlorocaproyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10]

Reaction Mechanism

The causality behind this synthetic choice rests on the reliability and high yields typically associated with Friedel-Crafts acylations. The mechanism proceeds through three primary steps:

-

Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the 6-chlorocaproyl chloride, forming a complex. This complex then dissociates to generate a highly electrophilic acylium ion, which is resonance-stabilized.[9]

-

Electrophilic Attack: The electron-rich aromatic ring of 2-(trifluoromethyl)benzene acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The trifluoromethyl group is a deactivating, meta-directing group; however, under the forcing conditions of a Friedel-Crafts reaction, acylation can occur, primarily at the positions least deactivated.

-

Deprotonation and Catalyst Regeneration: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring. This step regenerates the Lewis acid catalyst and releases HCl as a byproduct.

The acyl group is deactivating, which advantageously prevents further acylation of the product ring, leading to mono-acylated products.[7][11]

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a self-validating system designed for high-yield synthesis and purification.

Materials:

-

2-(Trifluoromethyl)benzene (1.0 eq)

-

6-Chlorocaproyl chloride (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1M HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane and Ethyl Acetate (for chromatography)

Workflow Diagram:

Caption: Experimental workflow for the synthesis of the target compound.

Step-by-Step Procedure:

-

Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the resulting suspension to 0°C in an ice bath.

-

Acylium Ion Formation: Add 6-chlorocaproyl chloride (1.1 eq) dropwise to the stirred suspension. Stir the mixture for 15 minutes at 0°C.

-

Aromatic Addition: Add 2-(trifluoromethyl)benzene (1.0 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below 5°C.[3]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0°C and carefully quench it by the slow, portion-wise addition of crushed ice, followed by 1M HCl.[3] This step hydrolyzes the aluminum complexes and neutralizes the catalyst.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude oil is then purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane.[3]

Spectroscopic Characterization (Predicted)

While experimental data requires acquisition, the structure allows for the confident prediction of its key spectroscopic features, which is crucial for characterization.

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Complex multiplets in the aromatic region (~7.5-8.0 ppm) corresponding to the 4 protons on the disubstituted benzene ring. - Aliphatic Protons: A triplet at ~3.5 ppm (-CH₂Cl), a triplet at ~2.9 ppm (-COCH₂-), and several multiplets between 1.4-1.9 ppm for the other methylene groups. |

| ¹³C NMR | - Carbonyl Carbon: A signal around 198-200 ppm. - Aromatic Carbons: Multiple signals between 125-140 ppm, including a quartet for the carbon bearing the CF₃ group due to C-F coupling. - CF₃ Carbon: A quartet around 120-124 ppm. - Aliphatic Carbons: A signal around 45 ppm for the carbon attached to chlorine (-CH₂Cl) and other signals in the 24-38 ppm range. |

| IR Spectroscopy | - A strong C=O stretching band characteristic of an aryl ketone around 1690 cm⁻¹. - C-F stretching bands around 1100-1350 cm⁻¹. - A C-Cl stretching band around 650-750 cm⁻¹. - Aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | - The molecular ion peak (M⁺) should be observable, along with a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, confirming the presence of one chlorine atom. - Fragmentation patterns would likely include the loss of the chloropentyl chain and the formation of the [CF₃C₆H₄CO]⁺ acylium ion. |

Chemical Reactivity and Synthetic Utility

6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane is a trifunctional molecule, offering multiple avenues for further synthetic elaboration. Its utility as a building block stems from the distinct reactivity of its three key functional groups.

-

The Terminal Alkyl Chloride: This primary chloride is an excellent electrophilic site for Sₙ2 (nucleophilic substitution) reactions. It can be readily displaced by a wide range of nucleophiles, including amines, azides, thiols, cyanides, and alkoxides, to introduce new functional groups and build molecular complexity.

-

The Ketone Carbonyl Group: The ketone can undergo various transformations. It can be reduced to a secondary alcohol using agents like sodium borohydride, which can then be used in esterification or etherification reactions. It can also serve as a site for reactions like the Wittig reaction to form alkenes or reductive amination to form amines.

-

The Aromatic Ring: While the trifluoromethyl and acyl groups are deactivating, further electrophilic aromatic substitution is possible under harsh conditions. More practically, the existing substitution pattern can be leveraged in cross-coupling reactions if the aromatic ring were further functionalized (e.g., with a bromine or iodine atom).

Caption: Synthetic utility of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane.

This versatility makes the title compound a valuable intermediate for synthesizing libraries of compounds for screening in drug discovery programs, particularly for targets where the trifluoromethylphenyl moiety is a known pharmacophore.[1][2]

Safety and Handling

As a laboratory chemical, 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane should be handled with appropriate care. Based on its constituent functional groups, the following precautions are advised:

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazards: While specific toxicology data is not available, similar halo-ketones can be irritants to the skin, eyes, and respiratory system.[12] The reagents used in its synthesis, particularly aluminum chloride and 6-chlorocaproyl chloride, are corrosive and react violently with water.[11]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and moisture.

Conclusion

6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane is a strategically designed chemical intermediate with significant potential for synthetic chemistry. Its preparation via the robust Friedel-Crafts acylation is efficient and well-understood. The presence of three distinct reactive sites—the alkyl chloride, the ketone, and the trifluoromethyl-substituted aromatic ring—provides chemists with a versatile platform for constructing a wide range of complex molecules. For researchers in pharmaceutical and materials development, this compound represents a valuable building block for accessing novel chemical entities with tailored properties.

References

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Taylor & Francis Online. α-halo ketones – Knowledge and References. [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Winthrop University. The Friedel-Crafts Acylation. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction. [Link]

-

NIH National Center for Biotechnology Information. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]

-

NIH National Center for Biotechnology Information. Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[5][13]-Triazoles. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. 6-CHLORO-1-OXO-1-(2-TRIFLUOROMETHYLPHENYL)HEXANE CAS#: 898783-66-9 [chemicalbook.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.winthrop.edu [chem.winthrop.edu]

- 12. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane

CAS Number: 898783-66-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane, a halogenated aromatic ketone of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group on the phenyl ring and a terminal chloro substituent on the hexanoyl chain presents a bifunctional scaffold amenable to a variety of synthetic transformations. This document elucidates the chemical properties, a detailed, rationalized synthetic protocol, and an in-depth discussion of the prospective biological significance of this compound, with a particular focus on the established roles of trifluoromethyl ketones as potent enzyme inhibitors. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.

Introduction: The Strategic Design of a Bioactive Scaffold

6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane is a synthetic organic compound that, while not extensively documented in publicly available literature, represents a scaffold of considerable potential in the field of drug development. Its structure is characterized by three key features: a phenyl ketone core, a trifluoromethyl substituent at the ortho position of the aromatic ring, and a six-carbon aliphatic chain terminating in a chloro group. Each of these components is strategically significant and contributes to the compound's potential as a versatile building block for novel therapeutics.

The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group, but with profoundly different electronic properties.[1] Its strong electron-withdrawing nature enhances the metabolic stability of the molecule and can significantly improve binding affinity to biological targets.[1] The ketone functionality provides a handle for a multitude of chemical reactions, while the terminal chloro group is a reactive site for nucleophilic substitution, enabling the facile introduction of diverse functionalities. This guide will explore the synthesis, characterization, and potential applications of this promising, yet under-explored, chemical entity.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane is paramount for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 898783-66-9 | Internal |

| Molecular Formula | C13H14ClF3O | [2] |

| Molecular Weight | 278.70 g/mol | [2] |

| Appearance | Expected to be a colorless to pale yellow oil or solid | Inferred |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, acetone) and insoluble in water | Inferred |

Spectroscopic Characterization (Predicted)

2.1.1. Infrared (IR) Spectroscopy

The IR spectrum of an aromatic ketone is characterized by a strong absorption band corresponding to the C=O stretching vibration.[3][4] For 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane, this peak is expected in the range of 1685-1705 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring lowers the frequency compared to a saturated ketone.[4] Other significant peaks would include C-H stretching of the aromatic and aliphatic portions, and C-Cl stretching.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Aromatic Ketone) | 1685 - 1705 | Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium-Strong |

| C-F Stretch | 1100 - 1350 | Strong |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be complex, with signals corresponding to the aromatic protons (likely in the δ 7.5-8.0 ppm region) and the aliphatic protons of the hexanoyl chain. The methylene group adjacent to the carbonyl (C2-H) would be deshielded and appear as a triplet around δ 3.0-3.2 ppm. The methylene group attached to the chlorine atom (C6-H) would also be deshielded, appearing as a triplet around δ 3.5-3.7 ppm.

-

¹³C NMR: The carbonyl carbon would exhibit a characteristic resonance in the downfield region of the spectrum, typically around δ 190-200 ppm.[4] The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A single resonance, a singlet, would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.

2.1.3. Mass Spectrometry (MS)

The mass spectrum of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane would show a molecular ion peak (M⁺). A characteristic feature would be the presence of an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[5] Fragmentation would likely occur via alpha-cleavage at the carbonyl group and loss of the chloroalkyl chain.[6]

Synthesis of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane

The most logical and widely employed method for the synthesis of aromatic ketones is the Friedel-Crafts acylation .[7] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.

Reaction Rationale and Mechanism

The synthesis of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane would proceed via the Friedel-Crafts acylation of 1-bromo-2-(trifluoromethyl)benzene with 6-chlorohexanoyl chloride. The trifluoromethyl group is a deactivating, meta-directing group; however, in the context of a Friedel-Crafts reaction with a pre-existing substituent, the position of acylation can be influenced by steric factors. The reaction mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring.

Caption: A simplified workflow of the Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar Friedel-Crafts acylations.[7] Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Materials:

-

1-Bromo-2-(trifluoromethyl)benzene

-

6-Chlorohexanoyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane.

-

Addition of Acyl Chloride: Cool the suspension to 0 °C using an ice bath. Slowly add 6-chlorohexanoyl chloride (1.0 eq.) dropwise from the addition funnel.

-

Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add 1-bromo-2-(trifluoromethyl)benzene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

-

Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane.

Caption: A step-by-step workflow for the synthesis.

Biological Significance and Applications in Drug Discovery

The true potential of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane lies in its application as a scaffold for the synthesis of biologically active molecules. The trifluoromethyl ketone moiety is of particular importance in this regard.

Trifluoromethyl Ketones as Enzyme Inhibitors

Trifluoromethyl ketones are well-documented as potent inhibitors of various classes of enzymes, particularly serine and cysteine proteases.[8] The strong electron-withdrawing effect of the trifluoromethyl group renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by active site residues (e.g., serine hydroxyl or cysteine thiol). This can lead to the formation of a stable, covalent, yet often reversible, hemiacetal or hemiketal adduct, mimicking the transition state of the enzymatic reaction.[8][9]

This property has been exploited in the design of inhibitors for a wide range of enzymes, including:

-

Proteases: Inhibitors of proteases involved in viral replication (e.g., SARS-CoV 3CL protease) and other pathological conditions have been developed using the trifluoromethyl ketone warhead.[8]

-

Kinases: Aromatic trifluoromethyl ketones have been characterized as novel warheads for the design of covalently reversible kinase inhibitors.[10]

-

Esterases and Lipases: The electrophilic nature of the trifluoromethyl ketone makes it an effective inhibitor of enzymes that hydrolyze ester bonds.

Caption: Covalent inhibition of an enzyme by a trifluoromethyl ketone.

A Versatile Intermediate for Library Synthesis

The terminal chloro group of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane provides a convenient point for diversification. Nucleophilic substitution reactions can be employed to introduce a wide array of functional groups, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies. This bifunctionality makes it an attractive starting material for the synthesis of heterocyclic compounds, which are prevalent in many approved drugs.

Safety and Handling

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin and Eye Irritation: May cause skin and serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Handling Recommendations:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing vapors or dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane represents a molecule of significant synthetic utility and potential biological relevance. Its rational design, incorporating a trifluoromethyl ketone moiety and a reactive chloroalkyl chain, positions it as a valuable building block for the discovery of novel therapeutic agents, particularly enzyme inhibitors. This technical guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and a discussion of its potential applications in drug discovery. It is hoped that this document will serve as a valuable resource for researchers and scientists working at the forefront of medicinal chemistry.

References

-

The Carbonyl Group, Part I: Introduction - Spectroscopy Online. (2017). Retrieved from [Link]

-

Ketone infrared spectra - Chemistry. (n.d.). Retrieved from [Link]

-

IR Spectrum Analysis of Aromatic Compounds | PDF - Scribd. (n.d.). Retrieved from [Link]

-

Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - MDPI. (2023). Retrieved from [Link]

-

Infrared Spectroscopy - CDN. (2015). Retrieved from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (2022). Retrieved from [Link]

-

1-(4-(Trifluoromethyl)phenyl)ethan-1-one - PubChem. (n.d.). Retrieved from [Link]

-

Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. - ResearchGate. (2023). Retrieved from [Link]

-

Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications - MDPI. (2020). Retrieved from [Link]

-

Mass Spectrometric Analysis. Aromatic Halogenated Compounds | Analytical Chemistry. (n.d.). Retrieved from [Link]

-

Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC - PubMed Central. (2006). Retrieved from [Link]

-

Visible Light-Promoted Defluorinative Alkylation of Trifluoromethyl Ketones with α-Aminoalkyl Boron Species | Organic Letters - ACS Publications. (2025). Retrieved from [Link]

-

Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PubMed. (2014). Retrieved from [Link]

-

Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed. (2021). Retrieved from [Link]

-

Mass spectrometry of halogen-containing organic compounds - ResearchGate. (2025). Retrieved from [Link]

-

Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing). (2015). Retrieved from [Link]

-

Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed. (2008). Retrieved from [Link]

-

12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry - NC State University Libraries. (n.d.). Retrieved from [Link]

-

NMR Spectra of Products - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

1H-Imidazole, 1-[[2-(4-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]oxiranyl]methyl]- - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

-

N

1-propyl-N2-[3-(trifluoromethyl)phenyl]ethanediamide - Optional[1H NMR] - Spectrum. (n.d.). Retrieved from [Link]

Sources

- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 2. 6-CHLORO-1-OXO-1-(2-TRIFLUOROMETHYLPHENYL)HEXANE CAS#: 898783-66-9 [m.chemicalbook.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aaronchem.com [aaronchem.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the-Spectroscopic-Characterization of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel compound, 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane. Designed for researchers and professionals in drug development and chemical synthesis, this document outlines the theoretical basis and expected outcomes for structural elucidation using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. By integrating predicted data with established experimental protocols, this guide serves as a robust framework for the verification and characterization of this and structurally related molecules. Each section details the causality behind expected spectral features, providing a self-validating system for analysis that reinforces scientific integrity.

Introduction

The compound 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane is a substituted aromatic ketone with potential applications as an intermediate in pharmaceutical synthesis. Its structure combines an ortho-substituted trifluoromethylphenyl group with a six-carbon chlorinated aliphatic chain. Accurate structural confirmation and purity assessment are paramount for its application in regulated development pipelines. Spectroscopic techniques are the cornerstone of this characterization process. This guide synthesizes the foundational principles of MS, IR, and NMR to predict the spectral signature of this molecule, offering a detailed roadmap for its empirical verification.

Molecular Structure:

"6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane" solubility profile

An In-Depth Technical Guide to the Solubility Profile of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane

Abstract

The successful progression of a novel chemical entity from discovery to a viable pharmaceutical candidate is critically dependent on a thorough understanding of its physicochemical properties. Among these, aqueous solubility is a paramount attribute, directly influencing bioavailability, formulation strategies, and overall development feasibility. This technical guide provides a comprehensive, methodology-focused framework for the complete solubility characterization of the novel compound, 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane. As specific experimental data for this compound is not publicly available, this document serves as a robust, self-validating template for researchers. It outlines the theoretical underpinnings of solubility, details authoritative experimental protocols for both kinetic and thermodynamic assessments, and provides a strategic workflow for generating the reliable data necessary to support informed decision-making in drug development programs.

Introduction: The Significance of a Well-Defined Solubility Profile

6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane is a halogenated aromatic ketone with structural motifs that suggest potential utility in medicinal chemistry. The presence of a trifluoromethyl ketone (TFMK) moiety is particularly noteworthy; TFMKs are recognized as valuable pharmacophores and bioisosteres, often acting as transition-state mimics for enzyme inhibitors.[1][2] However, the introduction of a trifluoromethyl group can significantly alter physicochemical properties, including solubility.[3]

A comprehensive understanding of this compound's solubility is not merely an academic exercise; it is a critical-path activity in drug development. Poor aqueous solubility can lead to erratic absorption, low bioavailability, and an increased risk of project attrition. Therefore, a rigorous, multi-faceted approach to solubility assessment is essential. This guide provides the strategic rationale and detailed protocols to build a complete solubility profile for 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane, from early-stage screening to late-stage characterization.

Compound Profile and Predicted Physicochemical Characteristics

To design a robust solubility assessment strategy, we must first understand the molecule's inherent physicochemical nature based on its structure.

Structure:

Table 1: Predicted Physicochemical Properties of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane

| Property | Predicted Value / Information | Implication for Solubility |

| Molecular Formula | C₁₃H₁₄ClF₃O | Provides the basis for molecular weight calculation. |

| Molecular Weight | 278.70 g/mol | A moderate molecular weight, generally favorable for solubility. |

| Key Structural Features | Trifluoromethyl (CF₃) Group: Highly lipophilic and electron-withdrawing. Aromatic Ring: Inherently non-polar. Ketone (C=O): A polar group capable of acting as a hydrogen bond acceptor. Hexyl Chloride Chain: A long, flexible, and non-polar alkyl chain. | The combination of a large non-polar surface area (phenyl ring, hexyl chain) and a highly lipophilic CF₃ group suggests that the compound will likely exhibit low intrinsic aqueous solubility. The ketone offers the primary point of polar interaction with water. |

| Predicted pKa | The ketone is an extremely weak base. Protonation is not expected to occur under physiologically relevant pH conditions (pH 1-8). | The compound's solubility is unlikely to be significantly influenced by pH changes through ionization.[4][5] Any observed pH effect would likely be due to other factors like buffer catalysis or specific ion effects. |

| Predicted LogP | High (typically > 3.5). The combination of the trifluoromethylphenyl group and the chloro-hexyl chain contributes significantly to lipophilicity. | A high LogP value strongly correlates with low aqueous solubility. Predicting solubility is a significant challenge in drug development.[6][7] |

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

A common point of failure in early drug development is the misinterpretation of solubility data. It is crucial to distinguish between two fundamental types of measurements: kinetic and thermodynamic solubility.[8]

-

Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, typically introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.[9] It represents a state of supersaturation and is not a true equilibrium value.[8] Its primary utility is for rapid rank-ordering of compounds in early discovery to flag potential issues. However, it often overestimates the true solubility.[10]

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., temperature, pH) when the system is at equilibrium with an excess of the solid compound.[11] This is the "gold standard" measurement, determined using methods like the traditional shake-flask technique, and is essential for pre-formulation and regulatory submissions.[12]

The choice of which assay to perform is a strategic one, dictated by the stage of the research program.

Caption: Strategic workflow for solubility characterization.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to provide a comprehensive and reliable solubility profile for 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane.

Protocol 1: High-Throughput Kinetic Solubility (Nephelometry/Turbidimetry)

Causality: This method is chosen for its high throughput and low compound consumption, making it ideal for early-stage discovery where multiple analogs may be compared.[13] It rapidly identifies compounds with significant solubility liabilities.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to generate a range of concentrations (e.g., from 10 mM down to ~20 µM).

-

Assay Plate Preparation: Add the DMSO solutions to a clear 96- or 384-well microplate. Subsequently, add aqueous phosphate-buffered saline (PBS, pH 7.4) to each well, ensuring the final DMSO concentration is low and consistent (e.g., 1-2%).

-

Incubation: Cover the plate and incubate at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for precipitation to occur.

-

Measurement: Measure the turbidity (light scattering) of each well using a microplate nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).[13]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity signal is not significantly different from the buffer-only control wells.[14]

Self-Validation: The inclusion of a known high-solubility compound (e.g., caffeine) and a known low-solubility compound (e.g., griseofulvin) in each assay plate serves as a positive and negative control, ensuring the assay is performing as expected.

Protocol 2: Definitive Thermodynamic Solubility (Shake-Flask Method)

Causality: This is the authoritative method required for accurate pre-formulation and biopharmaceutical classification.[12] It determines the true equilibrium solubility by allowing sufficient time for the dissolution/precipitation process to reach a steady state.

Caption: Key steps of the authoritative Shake-Flask method.

Methodology:

-

System Preparation: Prepare the desired aqueous buffer systems. According to ICH M9 guidelines, solubility should be determined over the pH range of 1.2–6.8.[15] Recommended buffers include pH 1.2 (HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).

-

Addition of Compound: Add an excess amount of solid 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane to a glass vial containing a known volume of the buffer. "Excess" means that a visible amount of solid material remains undissolved at the end of the experiment.

-

Equilibration: Seal the vials and place them in a shaking incubator or on a rotating wheel maintained at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance).[16][17] Agitate the samples for a predetermined time, sufficient to reach equilibrium.

-

Trustworthiness Check: To validate the equilibration time, a time-course study should be performed initially. Samples are taken at various time points (e.g., 4, 8, 24, 48, and 72 hours) until the measured concentration plateaus, indicating equilibrium has been reached.[18]

-

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step.

-

Method A (Recommended): Centrifugation. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.

-

Method B: Filtration. Filter the suspension using a low-binding filter (e.g., PVDF). The filter must be pre-saturated with the solution to prevent loss of the compound due to adsorption.[19]

-

-

Sample Analysis: Carefully remove an aliquot of the clear supernatant. Dilute the sample immediately and accurately with a suitable mobile phase to prevent precipitation.[18] Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.

-

pH Measurement: Measure and report the final pH of the saturated solution to ensure the buffer capacity was maintained.

Data Presentation and Interpretation

All quantitative data should be summarized for clarity.

Table 2: Illustrative Template for Reporting Thermodynamic Solubility Data

| Buffer System | Final pH | Equilibration Time (h) | Solubility (µg/mL) | Solubility (µM) | Dose/Solubility Volume (mL)* |

| 0.1 N HCl | 1.2 | 48 | [Experimental Value] | [Calculated] | [Calculated] |

| Acetate Buffer | 4.5 | 48 | [Experimental Value] | [Calculated] | [Calculated] |

| Phosphate Buffer | 6.8 | 48 | [Experimental Value] | [Calculated] | [Calculated] |

*Dose/Solubility Volume is the volume of solvent required to dissolve the highest anticipated clinical dose. A drug is considered "highly soluble" if this volume is ≤ 250 mL across the pH 1.2-6.8 range.[20]

Interpretation: Based on the compound's structure, the solubility is expected to be low. A result below 10 µg/mL would classify the compound as poorly soluble and would immediately flag the need for enabling formulation strategies (e.g., amorphous solid dispersions, micronization) to achieve adequate oral exposure. The pH-solubility profile will confirm the prediction that the compound is non-ionizable in the physiological range; significant variations in solubility with pH would warrant further investigation into potential degradation or specific buffer interactions.

Conclusion

This guide establishes a comprehensive and scientifically rigorous framework for determining the complete solubility profile of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane. By systematically employing both high-throughput kinetic screening and authoritative thermodynamic methods, researchers can generate the high-quality, reliable data essential for mitigating risks and making informed decisions throughout the drug development process. The provided protocols, grounded in regulatory guidelines and scientific first principles, constitute a self-validating system for the characterization of this and other novel chemical entities.

References

- BenchChem. (2025). Technical Guide: Solubility and Stability Studies of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane. BenchChem.

- BenchChem. (2025). Technical Support Center: Synthesis of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane. BenchChem.

- Guidechem. 6-CHLORO-1-OXO-1-PHENYLHEXANE 946-01-0 wiki. Guidechem.

- BLDpharm. 898783-58-9|6-Chloro-1-oxo-1-(3-trifluoromethylphenyl)hexane. BLDpharm.

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- Garrido, J. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- ICH. (2019).

- University of Lund. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.

- O’Hagan, A. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- Mykhailiuk, P. K. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

- Sigma-Aldrich. 6-chloro-1-oxo-1-(3-trifluoromethylphenyl)hexane. Sigma-Aldrich.

- Fiveable. pH and Solubility. Fiveable.

- European Medicines Agency. (2020).

- Cristofoletti, R. et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech.

- Enamine. Aqueous Solubility Assay. Enamine.

- ResearchGate. (2021). Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones.

- Al-Ghaban, F. et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.

- U.S. Food and Drug Administration. (2021).

- BMG LABTECH. (2023).

- Springer Nature. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.

- AAT Bioquest. (2023). Does pH affect solubility?.

- World Health Organization. (2019).

- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- Matveeva, E. D. et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry.

- Tatavarti, A. S., & Hoag, S. W. (2006). Microenvironmental pH modulation based release enhancement of a weakly basic drug from hydrophilic matrices. Journal of Pharmaceutical Sciences.

Sources

- 1. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fiveable.me [fiveable.me]

- 6. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. communities.springernature.com [communities.springernature.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Aqueous Solubility Assay - Enamine [enamine.net]

- 10. ovid.com [ovid.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. bmglabtech.com [bmglabtech.com]

- 14. sygnaturediscovery.com [sygnaturediscovery.com]

- 15. fda.gov [fda.gov]

- 16. database.ich.org [database.ich.org]

- 17. ema.europa.eu [ema.europa.eu]

- 18. who.int [who.int]

- 19. researchgate.net [researchgate.net]

- 20. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Handling of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane: A Technical Guide for the Research Professional

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety, handling, and preliminary physicochemical properties of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane. As a novel compound, a complete, officially sanctioned Safety Data Sheet (SDS) is not yet publicly available. Therefore, this document has been constructed by our senior application scientists through careful extrapolation from data on structurally analogous compounds and foundational principles of chemical safety. This guide is intended to provide a robust framework for risk assessment and safe laboratory conduct.

Chemical Identity and Physicochemical Profile

Systematic Name: 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane CAS Number: 898783-66-9 Molecular Formula: C₁₃H₁₄ClF₃O Molecular Weight: 278.7 g/mol

While comprehensive, experimentally determined data for this specific molecule is pending, the following table outlines predicted and extrapolated physicochemical properties based on its structural motifs.

| Property | Predicted/Extrapolated Value | Rationale and Key Considerations |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar aromatic ketones with aliphatic chains. |

| Boiling Point | > 200 °C at 760 mmHg (Predicted) | The trifluoromethyl and chloro-substituents, along with the overall molecular weight, suggest a high boiling point. |

| Melting Point | Not available | Likely a low-melting solid or liquid at room temperature. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, DMSO, DMF) | The hydrophobic nature of the trifluoromethylphenyl group and the hexyl chain dictates its solubility profile. |

| Density | ~1.2 g/cm³ (Predicted) | The presence of chlorine and fluorine atoms increases the density compared to a simple hydrocarbon. |

Hazard Identification and Risk Mitigation

Given the absence of a specific toxicological profile, a conservative approach to hazard assessment is mandated. The primary hazards are anticipated to be related to skin and eye irritation, and potential toxicity upon ingestion or inhalation.

Figure 1. Anticipated hazards and recommended personal protective equipment (PPE) for handling 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane.

First-Aid Measures in Case of Exposure

Immediate and appropriate first-aid is critical in mitigating potential harm. The following protocols are recommended:

-

In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Handling, Storage, and Disposal Protocols

Safe Handling Workflow

The following workflow is designed to minimize exposure during routine handling and experimentation.

Figure 2. A step-by-step workflow for the safe handling of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane in a laboratory setting.

Storage Recommendations

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. It is recommended to consult with a licensed professional waste disposal service to ensure proper disposal.

Fire-Fighting Measures and Stability/Reactivity

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Combustion may produce hazardous fumes of carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, and sparks.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, hydrogen chloride, hydrogen fluoride.

Toxicological Information (Extrapolated)

A comprehensive toxicological assessment has not been performed on this compound. The following information is based on the toxicological profiles of similar chemical structures.

-

Acute Toxicity: Likely harmful if swallowed or inhaled. The trifluoromethylphenyl moiety can exhibit metabolic and toxicological effects.

-

Skin Corrosion/Irritation: Expected to be a skin irritant.

-

Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

Given the lack of specific data, it is prudent to handle this compound as a potentially hazardous substance and to minimize all routes of exposure.

References

No direct Safety Data Sheet (SDS) for 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane (CAS 898783-66-9) is publicly available. The information presented in this guide is an extrapolation based on general principles of chemical safety and data from analogous compounds. For definitive safety information, it is imperative to obtain the SDS from the manufacturer or supplier.

"6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane" reactivity and stability

An In-depth Technical Guide to the Reactivity and Stability of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane

Authored by: A Senior Application Scientist

Disclaimer: The following guide is a theoretical and predictive analysis based on established principles of organic chemistry. The specific compound, 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane, is not extensively documented in publicly available literature. Therefore, this document infers its chemical behavior by dissecting its constituent functional groups and their known reactivities. All protocols and claims are based on analogous systems and should be validated empirically.

Executive Summary: A Molecule of Dichotomous Reactivity

6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane is a multifaceted molecule presenting two primary reactive centers: a sterically hindered and electronically deactivated ketone and a terminal primary alkyl chloride. Its reactivity profile is dominated by the interplay between these two functional groups, governed by the strong electron-withdrawing nature of the ortho-trifluoromethyl substituent. This guide provides a predictive framework for understanding and manipulating its chemical behavior, offering insights for researchers in synthetic and medicinal chemistry.

Molecular Structure and Electronic Profile

To comprehend the reactivity of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane, a foundational understanding of its structure is paramount. The molecule can be deconstructed into three key components whose electronic and steric interactions dictate its overall behavior.

-

Aryl Ketone Core: The central feature is a ketone carbonyl directly attached to a phenyl ring. The carbonyl carbon is electrophilic, making it a target for nucleophiles.

-

Ortho-Trifluoromethyl Substituent: The -CF3 group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. Its placement at the ortho position to the ketone has profound consequences:

-

Electronic Deactivation: It strongly deactivates the aromatic ring towards electrophilic substitution.

-

Enhanced Electrophilicity of Carbonyl: It inductively withdraws electron density from the ketone, increasing the partial positive charge on the carbonyl carbon and rendering it more susceptible to nucleophilic attack.

-

Steric Hindrance: Its bulkiness can sterically shield the carbonyl group, potentially slowing down reactions with large nucleophiles.

-

-

Terminal Alkyl Chloride: The six-carbon chain terminates in a primary alkyl chloride (-CH2Cl). This is a classic electrophilic site, susceptible to nucleophilic substitution reactions.

Below is a diagram illustrating the key functional regions of the molecule.

Caption: Potential intramolecular cyclization pathway.

Reactions at the Alkyl Chloride

The primary alkyl chloride is a good substrate for SN2 reactions with a wide range of nucleophiles.

-

Common Nucleophiles: Cyanide (CN-), azide (N3-), iodide (I-), alkoxides (RO-), and amines (RNH2) are all expected to readily displace the chloride.

-

Reaction Conditions: These reactions are typically run in polar aprotic solvents like acetone, DMF, or DMSO to favor the SN2 pathway.

The general workflow for a typical SN2 reaction is outlined below.

Caption: Standard experimental workflow for SN2 reactions.

Stability Profile

The stability of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane is generally expected to be robust under neutral conditions but may be compromised by heat, strong acids, or strong bases.

| Condition | Predicted Stability | Potential Degradation Pathway(s) |

| Thermal | Moderately Stable | High temperatures could promote elimination (E2) reactions if a base is present, or slow decomposition. |

| Aqueous (Neutral) | High | Generally stable in neutral water. |

| Acidic (Aqueous) | High | The molecule lacks highly acid-labile groups. The ketone may be protonated, but this is reversible. |

| Basic (Aqueous) | Low to Moderate | Susceptible to base-catalyzed self-condensation via enolate formation or hydrolysis of the alkyl chloride. |

| Photochemical | Moderate | Aryl ketones can be photochemically active. Prolonged exposure to UV light could lead to radical reactions or degradation. |

Experimental Protocols: A Predictive Guide

The following are proposed, non-validated protocols for investigating the reactivity of the title compound.

Protocol: Reduction of the Ketone with Sodium Borohydride

Objective: To selectively reduce the ketone to a secondary alcohol without affecting the alkyl chloride.

Methodology:

-

Dissolve 1.0 equivalent of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane in methanol (MeOH) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH4) (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Quench the reaction by slowly adding 1M HCl until gas evolution ceases.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting alcohol via flash column chromatography.

Protocol: Nucleophilic Substitution with Sodium Azide

Objective: To replace the terminal chlorine with an azide group via an SN2 reaction.

Methodology:

-

Combine 1.0 equivalent of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane and 1.5 equivalents of sodium azide (NaN3) in a round-bottom flask.

-

Add anhydrous dimethylformamide (DMF) to dissolve the reactants.

-

Heat the reaction mixture to 60 °C with stirring.

-

Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

-

Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

Conclusion

6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane is a molecule with well-defined, yet potentially competing, reactive sites. The electron-withdrawing trifluoromethyl group activates the ketone towards nucleophilic attack while the primary alkyl chloride provides a reliable handle for SN2-type functionalization. A careful choice of reagents and reaction conditions is critical to selectively target one site over the other. The predictive insights and protocols outlined in this guide serve as a foundational resource for any researcher intending to utilize this compound in a synthetic or developmental program.

References

- Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure

- Source: John Wiley & Sons

-

URL: [Link]

- Title: Strategic Applications of Named Reactions in Organic Synthesis

- Source: Elsevier

-

URL: [Link]

- Title: Comprehensive Organic Transformations: A Guide to Functional Group Prepar

- Source: Wiley-VCH

-

URL: [Link]

"6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane" potential research applications

An In-depth Technical Guide to the Potential Research Applications of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane

Abstract

6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane is a synthetic compound characterized by a hexanophenone backbone, a terminal chloro substituent, and a trifluoromethyl group on the phenyl ring. While specific research on this molecule is not extensively documented in publicly available literature, its structural motifs are prevalent in compounds with significant biological activity. This technical guide provides a comprehensive overview of the potential research applications of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane, drawing insights from analogous structures. We will explore its potential as a protease inhibitor, a modulator of monoamine transporters, and as a versatile scaffold for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for investigating the therapeutic potential of this compound.

Introduction: Unveiling the Potential of a Novel Chemical Entity

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane presents an intriguing scaffold for investigation. Its chemical architecture combines three key features that are independently associated with significant pharmacological effects: the hexanophenone core, the trifluoromethylphenyl group, and a terminal alkyl chloride. Understanding the contribution of each of these components is crucial to hypothesizing and subsequently validating its potential biological activities.

-

The Hexanophenone Scaffold: The 1-phenyl-1-hexanone framework is a versatile starting point for the development of new therapeutic agents.[1] Structurally related compounds, such as substituted cathinones, are known to interact with monoamine transporters, suggesting a potential for neurological applications.[2][3][4][5]

-

The Trifluoromethylphenyl Moiety: The incorporation of a trifluoromethyl (-CF3) group into organic compounds is a critical strategy in modern drug design.[6] This group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[7] Trifluoromethyl ketones, in particular, are recognized as potent inhibitors of serine and cysteine proteases due to the electron-withdrawing nature of the -CF3 group, which enhances the electrophilicity of the adjacent carbonyl carbon.[8][9]

-

The Terminal Chloro Group: The presence of a halogen, in this case, chlorine, on the alkyl chain provides a reactive handle for further chemical modification. It also influences the molecule's overall lipophilicity and can affect its metabolic fate, potentially leading to different pharmacological or toxicological profiles compared to its non-halogenated counterparts.[10]

This guide will now delve into the specific, scientifically-grounded potential research applications of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane.

Potential Application I: A Novel Protease Inhibitor

Scientific Rationale:

The presence of the trifluoromethyl ketone moiety is a strong indicator of potential activity as a protease inhibitor. Trifluoromethyl ketones are well-established inhibitors of both serine and cysteine proteases.[8] The high electronegativity of the fluorine atoms renders the carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack by the active site serine or cysteine residues of a protease.[9] This can lead to the formation of a stable, covalent adduct, effectively inactivating the enzyme.[8]

Caption: Mechanism of protease inhibition by a trifluoromethyl ketone.

Experimental Protocol: In Vitro Protease Inhibition Assay

This protocol outlines a general procedure to screen 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane against a panel of proteases (e.g., trypsin, chymotrypsin, caspase-3, cathepsin B).

-

Reagent Preparation:

-

Prepare a stock solution of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane in DMSO (e.g., 10 mM).

-

Prepare assay buffers specific to each protease.

-

Prepare solutions of the respective proteases and their corresponding fluorogenic substrates.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer.

-

Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Add the protease solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate.

-